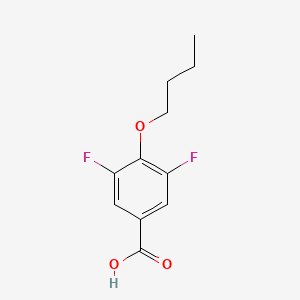

4-Butoxy-3,5-difluorobenzoic acid

Description

Properties

IUPAC Name |

4-butoxy-3,5-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOFWIDATSEQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-difluorobenzoic acid with butanol in the presence of a suitable catalyst to form the butoxy derivative .

Industrial Production Methods: Industrial production of 4-butoxy-3,5-difluorobenzoic acid may involve large-scale esterification reactions, where 3,5-difluorobenzoic acid is reacted with butanol under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-Butoxy-3,5-difluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-3,5-difluorobenzoic acid involves its interaction with molecular targets through its functional groups. The butoxy group and fluorine atoms can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

a. Substituent Effects on Acidity

- The fluorine atoms at C3 and C5 in this compound exert an electron-withdrawing effect, increasing the acidity of the carboxylic acid group (lower pKa) compared to non-fluorinated analogs. However, the electron-donating butoxy group at C4 partially counteracts this effect, resulting in a pKa intermediate between 3,5-difluorobenzoic acid (stronger acid) and 4-hydroxy-3,5-dimethoxybenzoic acid (weaker acid due to -OH and -OCH₃) .

b. Lipophilicity and Solubility

- The butoxy chain significantly enhances lipophilicity compared to shorter alkoxy (e.g., cyclobutoxy) or aromatic (e.g., benzyloxy) substituents. This property may improve membrane permeability in drug candidates but reduce aqueous solubility .

- In contrast, 4-hydroxy-3,5-dimethoxybenzoic acid exhibits higher water solubility due to polar -OH and -OCH₃ groups .

Biological Activity

4-Butoxy-3,5-difluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. The presence of both a butoxy group and fluorine atoms enhances its lipophilicity and ability to interact with biological macromolecules, making it a candidate for further investigation in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical formula for this compound is C12H12F2O2. The structural features include:

- Fluorine Substituents : Located at the 3 and 5 positions on the benzene ring.

- Butoxy Group : Attached at the 4 position, which contributes to the compound's hydrophobic characteristics.

These structural elements are crucial as they influence the compound's reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors:

- Enzyme Modulation : The fluorine atoms enhance the compound’s ability to form hydrogen bonds, which can modulate enzyme activity.

- Receptor Interaction : The lipophilic nature of the butoxy group facilitates membrane penetration, allowing the compound to reach intracellular targets.

This dual action may lead to various biological effects, including antimicrobial activity and potential applications in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A comparative study highlighted its effectiveness against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Bacillus cereus | 10 |

| Candida albicans | 20 |

| Aspergillus niger | 25 |

The compound showed lower MIC values than some established antifungal agents, indicating its potential as a novel antimicrobial agent .

Case Studies

-

Study on Antibacterial Activity :

A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Bacillus cereus more effectively than traditional antibiotics. The researchers suggested that the unique structural properties of the compound contribute to its enhanced activity . -

In Vitro Studies :

In vitro assays revealed that the compound inhibited enzyme activities related to bacterial cell wall synthesis. This inhibition was attributed to its ability to bind effectively to active sites on target enzymes due to its fluorinated structure .

Q & A

Q. What synthetic routes are most effective for preparing 4-Butoxy-3,5-difluorobenzoic acid, and how do reaction conditions (e.g., catalysts, temperature) impact yield?

- Methodological Answer : The synthesis typically involves introducing the butoxy group to a pre-fluorinated benzoic acid precursor. A common approach is alkylation of 3,5-difluorobenzoic acid using butyl bromide or butyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization requires careful control of stoichiometry and reaction time, as over-alkylation may occur. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions (e.g., butoxy protons at δ 0.9–1.7 ppm, fluorine coupling patterns) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₁₁H₁₂F₂O₃: 242.0756) .

- HPLC-PDA : Assesses purity (>98%) using a C18 column (acetonitrile/water + 0.1% formic acid) .

Q. How does the butoxy substituent influence the acidity (pKa) of this compound compared to its non-alkylated analogs?

- Methodological Answer : The electron-donating butoxy group at the para position reduces acidity relative to 3,5-difluorobenzoic acid. Experimental pKa determination via potentiometric titration (in 50% ethanol/water) shows a decrease of ~0.5–1.0 units compared to the parent compound (pKa ≈ 2.8) . Computational methods (DFT) can corroborate these trends by analyzing charge distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition) of this compound across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., buffer pH, enzyme isoforms). To address this:

- Standardize assays using recombinant enzymes (e.g., COX-2) under controlled pH (7.4) and ionic strength .

- Perform dose-response curves (IC₅₀) with triplicate measurements to ensure reproducibility .

- Compare results with structurally similar controls (e.g., 4-Ethoxy-3,5-difluorobenzoic acid) to isolate substituent effects .

Q. What computational strategies are effective in predicting the binding interactions of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Model interactions with enzyme active sites (e.g., cyclooxygenase) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .

- Molecular Dynamics Simulations (GROMACS) : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., between fluorine and Arg120) .

Q. What stability-indicating parameters must be monitored for this compound under long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via HPLC for byproducts (e.g., hydrolyzed 3,5-difluorobenzoic acid) .

- Storage Recommendations : Store in amber vials under inert gas (N₂) at –20°C to prevent oxidation .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of esterification reactions involving this compound?

- Methodological Answer :

- Synthesize deuterated analogs (e.g., CD₃CD₂CD₂CD₂O- for butoxy) and compare reaction rates (kH/kD) in acid-catalyzed esterification .

- A primary KIE (>1) suggests rate-limiting proton transfer at the carboxyl group, while secondary KIE (<1) indicates transition-state hyperconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.